Methyl 3-amino-2-(oxan-4-yl)propanoate
Description
Methyl 3-amino-2-(oxan-4-yl)propanoate is an organic compound characterized by a methyl ester group, a central amino group, and a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₉H₁₇NO₃, with a hydrochloride salt form (C₉H₁₈ClNO₃) and a molecular weight of 223.7 g/mol . Its CAS number is 1305711-83-4, and it is available in high-purity grades (≥95%) for research use .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
PPSCZQNAABSBIB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tertiary 1,4- and 1,5-diols and tetrahydropyran derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) has been reported to produce high yields of the compound . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-amino-2-(oxan-4-yl)propanoate
- Molecular Formula: C₁₁H₂₁NO₃ (base), with CAS 3387-41-5 .
- Key Differences: The tert-butyl ester group introduces steric bulk compared to the methyl ester, likely reducing solubility in polar solvents but enhancing stability against hydrolysis. No hydrochloride salt form is reported in the evidence, suggesting differences in salt formation propensity or synthetic accessibility.
Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate hydrochloride
- Molecular Formula: C₁₁H₂₁ClNO₃ (hydrochloride salt), CAS 2445785-77-1, molecular weight 251.8 g/mol .
- Key Differences: The ethyl ester and oxan-4-ylmethyl substituent (vs. Discontinued commercial availability suggests challenges in synthesis, stability, or demand .
Ethyl 3-amino-3-(oxan-4-yl)propanoate
- Structure: CAS 1379336-67-0, with a distinct placement of the amino group at the 3-position instead of the 2-position .
- Key Differences: The amino group’s position may influence hydrogen-bonding interactions and biological activity (e.g., enzyme inhibition) compared to the 2-amino isomer. No purity or molecular weight data are provided, limiting direct comparison.
Comparative Data Table
| Compound Name | Molecular Formula (Base) | CAS Number | Molecular Weight (g/mol) | Purity | Key Features |
|---|---|---|---|---|---|
| Methyl 3-amino-2-(oxan-4-yl)propanoate HCl | C₉H₁₈ClNO₃ | 1305711-83-4 | 223.7 | ≥95% | Methyl ester, oxan-4-yl substituent |
| tert-Butyl 3-amino-2-(oxan-4-yl)propanoate | C₁₁H₂₁NO₃ | 3387-41-5 | Not reported | 95% | Sterically bulky tert-butyl group |
| Ethyl 3-amino-2-[(oxan-4-yl)methyl]propanoate HCl | C₁₁H₂₁ClNO₃ | 2445785-77-1 | 251.8 | ≥95% | Ethyl ester, oxan-4-ylmethyl chain |
Biological Activity
Methyl 3-amino-2-(oxan-4-yl)propanoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H19NO3
- Molecular Weight : 201.26 g/mol
- Structural Features : The compound contains an oxane ring and an amino group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, potentially through inhibition of specific enzymes involved in peptidoglycan biosynthesis.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can inhibit the proliferation of cancer cell lines, such as HeLa and MCF-7. The proposed mechanism involves induction of apoptosis and cell cycle arrest at the G1 phase, mediated by the activation of caspases.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity.
- Receptor Binding : The oxane structure enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains. This suggests potential for development as an antimicrobial agent.
- Cancer Cell Studies : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating significant anticancer potential.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-2-methylpropanoate | C5H11NO2 | Simpler structure; fewer functional groups |
| Methyl 3-amino-2-(oxan-3-ylmethyl)propanoate | C10H18N2O3 | Different oxane structure; potential for different reactivity |
| Methyl 4-amino-3-(oxan-4-ylmethyl)butanoate | C10H19NO3 | Variation in chain length; may affect biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
